molecular formula C9H9N3 B13885407 1-(3-Pyridylmethyl)pyrazole

1-(3-Pyridylmethyl)pyrazole

Cat. No.: B13885407
M. Wt: 159.19 g/mol
InChI Key: IITZRFHXVMZLAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Pyridylmethyl)pyrazole can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under mild conditions. This method typically employs a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Pyridylmethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Pyridylmethyl)pyrazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(3-Pyridylmethyl)pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

  • 3-(Pyridylmethyl)pyrazole
  • 1-(2-Pyridylmethyl)pyrazole
  • 1-(4-Pyridylmethyl)pyrazole

Comparison: 1-(3-Pyridylmethyl)pyrazole is unique due to the position of the pyridylmethyl group, which can influence its reactivity and binding affinity to molecular targets. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITZRFHXVMZLAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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